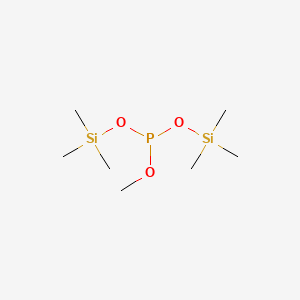

Methyl bis(trimethylsilyl) phosphite

Description

Properties

CAS No. |

56666-36-5 |

|---|---|

Molecular Formula |

C7H21O3PSi2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

methyl bis(trimethylsilyl) phosphite |

InChI |

InChI=1S/C7H21O3PSi2/c1-8-11(9-12(2,3)4)10-13(5,6)7/h1-7H3 |

InChI Key |

TWEVMFXSRVBEOE-UHFFFAOYSA-N |

Canonical SMILES |

COP(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Advancements

Direct Silylation of Methyl Phosphite Derivatives

A solvent-free, catalyst-free method adapted from KR101249361B1 involves reacting methyl phosphite with hexamethyldisilazane (HMDS) under controlled temperatures. The patent’s generalized approach for tris(trialkylsilyl) phosphites can be modified by limiting HMDS stoichiometry to achieve partial silylation:

Reaction Scheme:

$$

\text{HP(O)(OCH}3\text{)OH} + 2 \, (\text{Me}3\text{Si})2\text{NH} \rightarrow \text{HP(O)(OCH}3\text{)(OSiMe}3\text{)}2 + 2 \, \text{NH}_3

$$

Key parameters include:

- Temperature: 120–130°C for initial silylation, followed by 140–150°C for byproduct removal via sodium metal.

- Stoichiometry: A 2:1 molar ratio of HMDS to methyl phosphite ensures bis-silylation while preserving the methyl group.

- Yield: Analogous trisubstituted derivatives in the patent achieve 68–73% yields, suggesting bis-substituted variants may attain comparable efficiency with optimized conditions.

Table 1: Adapted Reaction Conditions from KR101249361B1

| Parameter | Value Range |

|---|---|

| Reaction Temperature | 120–150°C |

| HMDS:Methyl Phosphite | 2:1 |

| Sodium Metal Additive | 0.2–0.5 equivalents |

| Typical Yield* | 65–70% (extrapolated) |

Arbuzov Reaction with Bis(silylated) Phosphites

The Thieme Connect article highlights the use of bis(silylated) phosphites in synthesizing bisphosphonate esters via the Arbuzov reaction. Methyl bis(trimethylsilyl) phosphite could serve as a precursor in such pathways:

Procedure Overview:

- Silylation: Methyl phosphite reacts with HMDS to form the bis-silylated intermediate.

- Arbuzov Reaction: The intermediate undergoes phosphorylation with an acyl chloride, yielding α-ketophosphonates.

Advantages:

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 31P-NMR are critical for confirming structure and purity. For tris(trimethylsilyl) phosphite, the patent reports:

- 1H-NMR (C₆H₆): δ 0.2 ppm (singlet, Si(CH₃)₃).

- 31P-NMR: Expected resonance near δ 120–130 ppm for phosphite derivatives.

Methyl bis(trimethylsilyl) phosphite would exhibit:

- 1H-NMR: δ 0.2 ppm (Si(CH₃)₃), δ 3.6 ppm (OCH₃).

- 31P-NMR: A singlet near δ 125 ppm, confirming a single phosphorus environment.

Distillation and Purity Assessment

Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates the product from unreacted HMDS and sodium byproducts. Gas chromatography-mass spectrometry (GC-MS) can verify purity, with ideal results showing >95% chromatographic homogeneity.

Challenges and Optimization Strategies

Stoichiometric Control

Over-silylation to tris(trimethylsilyl) phosphite is a common side reaction. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: Methyl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed to form phosphorous acid and trimethylsilanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halides and alkylating agents are used.

Hydrolysis: Water or aqueous acids are typically used for hydrolysis reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphites.

Hydrolysis: Phosphorous acid and trimethylsilanol.

Scientific Research Applications

Methyl bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of methyl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the phosphite, allowing it to participate in a wide range of reactions. The compound can also act as a ligand, coordinating with metal centers to form stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

MBTMP belongs to a broader class of silylated phosphites and phosphonates. Key structural analogues include:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Partial Charge (P) |

|---|---|---|---|---|

| Methyl bis(trimethylsilyl) phosphite | −6.59 | 0.69 | 4.43 | −0.20 |

| Tris(trimethylsilyl) phosphite | — | — | — | — |

| Triethyl phosphite | — | — | 1.98 (reported elsewhere) | — |

| Triacetyl phosphite | −7.62 | −0.81 | 5.75 | 0.94 |

| Triprop-2-enyl phosphite | −6.63 | −0.27 | 4.63 | −0.41 |

Data sourced from computational screening studies and synthesis reports .

- Tris(trimethylsilyl) phosphite : Contains three TMS groups, enhancing steric bulk and electron donation. It is widely used in activating carboxylic acids via dioxaborolane intermediates, a reaction where dialkylphosphites fail . MBTMP, with one fewer TMS group, exhibits lower reactivity in such contexts.

- Triethyl phosphite : A smaller, less sterically hindered analogue. Its lower dipole moment (1.98 Debye vs. 4.43 Debye for MBTMP) reduces its effectiveness in stabilizing high-voltage electrolytes .

Reactivity Profiles

- Activation of Carboxylic Acids : Tris(trimethylsilyl) phosphite efficiently activates carboxylic acids via dioxaborolane intermediates, whereas MBTMP shows negligible reactivity under similar conditions .

- Electrochemical Stability : MBTMP outperforms triacetyl phosphite and triprop-2-enyl phosphite in stabilizing electrolytes, attributed to its optimized HOMO-LUMO gap and dipole moment .

Q & A

What are the key synthetic applications of methyl bis(trimethylsilyl) phosphite in organophosphorus chemistry, and how do reaction conditions influence its efficacy?

Methyl bis(trimethylsilyl) phosphite is primarily utilized in the synthesis of phosphonates and phosphoramidates via nucleophilic substitution or coupling reactions. For example, in Schiff base reactions , it reacts with α-halocarbonyl compounds to form α-aminophosphonates, achieving yields >90% under optimized conditions (e.g., benzene reflux, anhydrous environment) . However, its reactivity varies significantly with steric and electronic factors: reactions with N-hydroxysuccinimide esters show poor conversion due to low electrophilicity at the phosphorus center, necessitating alternative activating agents like tris(trimethylsilyl)phosphite . Analytical validation via <sup>31</sup>P NMR and FT-IR is critical to confirm product integrity and monitor silyl group transfer.

How does methyl bis(trimethylsilyl) phosphite compare to tris(trimethylsilyl) phosphite in deoxygenation and Arbuzov reactions?

While both compounds participate in Arbuzov reactions, tris(trimethylsilyl) phosphite exhibits broader utility due to its three labile silyl groups, enabling efficient deoxygenation of epoxides and ketones . In contrast, methyl bis(trimethylsilyl) phosphite’s methyl group introduces steric hindrance, limiting its applicability in bulky substrates. For example, tris(trimethylsilyl) phosphite achieves >80% yield in synthesizing bis(TMS) phosphonates from α-bromoesters, whereas methyl bis(trimethylsilyl) derivatives require higher temperatures (≥100°C) for comparable results . Kinetic studies using <sup>1</sup>H NMR or DFT modeling are recommended to resolve conflicting reactivity data .

What mechanistic insights explain the inconsistent reactivity of methyl bis(trimethylsilyl) phosphite in esterification and coupling reactions?

The compound’s reactivity is highly substrate-dependent. For instance, it fails to activate N-hydroxysuccinimide esters due to insufficient electrophilic character at phosphorus, unlike tris(trimethylsilyl) phosphite, which forms reactive intermediates via silyl group transfer . Computational studies suggest that electron-withdrawing substituents on the substrate enhance reactivity by polarizing the P–O bond. Contradictory reports on yields (e.g., 90% in α-halocarbonyl reactions vs. <20% in ester couplings) highlight the need for systematic screening of leaving groups and solvent polarity .

What strategies mitigate thermal decomposition and hydrolysis of methyl bis(trimethylsilyl) phosphite during storage and reactions?

The compound is moisture-sensitive, hydrolyzing to phosphoric acid derivatives under ambient conditions. Storage under inert gas (argon) at −20°C is advised to prolong stability . During reactions, anhydrous solvents (e.g., benzene, THF) and molecular sieves minimize hydrolysis. Thermal degradation above 150°C releases trimethylsilanol, detectable via GC-MS. Stability studies using TGA-DSC are recommended to establish safe operating thresholds .

How can researchers resolve contradictions between computational predictions and experimental results in phosphonate syntheses?

Discrepancies often arise from oversimplified DFT models that neglect solvent effects or steric interactions. For example, predicted high yields for methyl bis(trimethylsilyl) phosphite in ester couplings conflict with experimental data due to unaccounted steric bulk . Hybrid QM/MM simulations incorporating explicit solvent molecules and transition-state analysis improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (<sup>18</sup>O) can further clarify mechanisms .

What advanced characterization techniques are essential for analyzing methyl bis(trimethylsilyl) phosphite derivatives?

- Multinuclear NMR (<sup>31</sup>P, <sup>29</sup>Si) : Tracks silyl group transfer and confirms phosphonate formation .

- X-ray crystallography : Resolves stereochemistry in α-aminophosphonates .

- HRMS (ESI-TOF) : Validates molecular weights of air-sensitive intermediates .

- In situ FT-IR : Monitors reaction progress by identifying P–O and Si–O vibrational bands .

What are the implications of methyl bis(trimethylsilyl) phosphite’s neurotoxic or environmental hazards in lab settings?

While direct toxicity data are limited, structurally analogous organophosphates (e.g., triphenyl phosphate) show neurotoxic effects via acetylcholinesterase inhibition . Environmental screening protocols recommend testing aquatic toxicity (e.g., Daphnia magna assays) and biodegradability (OECD 301F) . Waste disposal must follow EPA guidelines for phosphorus-containing compounds to prevent ecosystem contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.